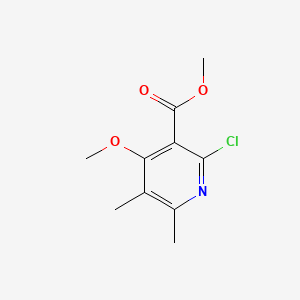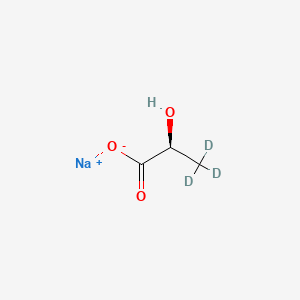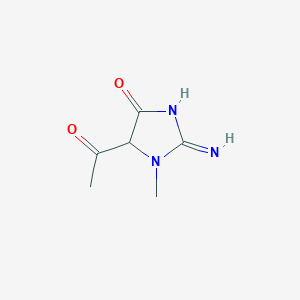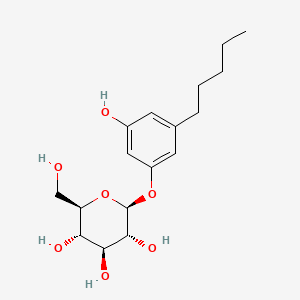
I-Propylcyclopentadienylrhenium tricarbonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopic Characterization
- Research has focused on the structure and spectroscopic properties of tricarbonylrhenium(I) complexes. These complexes, characterized by various spectroscopic methods like FT-IR, NMR, UV–Vis, and X-ray crystallography, show interesting electronic properties, with the highest occupied molecular orbitals (HOMOs) covering the Re atom, carbonyl groups, and chlorine p orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are localized on diimine ligands (Rostami-Vartooni et al., 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Neutral rhenium [Re(I)] tricarbonyl complexes are promising candidates for use in OLEDs as emissive phosphors, owing to their phosphorescent emission at room temperature, excellent thermal stability, and photochemical stability (Zhao et al., 2016).
Cellular Imaging, Anticancer Drugs, and Antibacterial Agents
- Luminescent rhenium(I) tricarbonyl polypyridine complexes have been developed as cellular imaging reagents, anticancer drugs, and antibacterial agents. Their photophysical properties like large Stokes shifts, long emission lifetimes, and high photostability make them suitable for optical imaging (Lee, Leung, & Lo, 2017).
Luminescence Modulations and Imaging Probes
- Octahedral d(6) low-spin Re(I) tricarbonyl complexes have been studied for their potential as noninvasive imaging probes. These complexes are noted for their biological stability, low toxicity, and unique photophysical properties, making them ideal for cellular imaging (Bertrand et al., 2014).
Photodynamic Therapy and Luminescence Bioimaging
- Tricarbonyl rhenium(I) complexes with strong visible light-absorbing ability have been used for intracellular photodynamic therapy (PDT) and luminescence imaging, displaying low dark toxicity but effectively killing cancer cells upon illumination (Zhong, Yuan, Zhao, & Wang, 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
I-Propylcyclopentadienylrhenium tricarbonyl is a rhenium-based complex that has been identified as a promising anticancer agent . The primary targets of this compound are cancer cells, where it exhibits cytotoxic effects .
Mode of Action
The compound interacts with cancer cells and induces cell death . It is believed to selectively attack different organelles in cancer cells . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound is known to induce cell death in cancer cells through apoptosis . It is also suggested that the compound causes cell death accompanied by ER stress and the UPR pathway . .
Result of Action
The primary result of the action of I-Propylcyclopentadienylrhenium tricarbonyl is the induction of cell death in cancer cells . This leads to a reduction in the propagation of cancer cells, thereby potentially inhibiting the growth of tumors .
Action Environment
The action, efficacy, and stability of I-Propylcyclopentadienylrhenium tricarbonyl can be influenced by various environmental factors. For instance, the compound should be handled under inert gas and kept cool . These conditions are necessary to maintain the stability of the compound and ensure its effective action .
Propiedades
InChI |
InChI=1S/C8H11.3CO.Re/c1-2-5-8-6-3-4-7-8;3*1-2;/h3-4,6-7H,2,5H2,1H3;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZICBCPZFLISMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O3Re |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)





![2,9-Di(pyridin-4-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B590234.png)


